molecular formula C9H14BF3N2O2 B2457926 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid CAS No. 2377609-86-2

1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid

Cat. No. B2457926
CAS RN: 2377609-86-2
M. Wt: 250.03
InChI Key: PMBCVWJSXDYDPY-UHFFFAOYSA-N
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Description

“1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid” is a chemical compound with the molecular weight of 250.03 . Its IUPAC name is (1-isopentyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid . It is a useful boronic acid pinacol ester for the synthesis of various bioactive small molecules .


Synthesis Analysis

The synthesis of related compounds like 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, has been studied . The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction was carried out at 4045℃ for 5 h, and in which the ethanol was used as solvent .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14BF3N2O2/c1-6(2)3-4-15-5-7(10(16)17)8(14-15)9(11,12)13/h5-6,16-17H,3-4H2,1-2H3 .


Chemical Reactions Analysis

3-(Trifluoromethyl)pyrazoles, a heterocyclic building block, undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .


Physical And Chemical Properties Analysis

The chemical formula for “this compound” is C9H14BF3N2O2 . Its molecular weight is 250.03 g/mol .

Mechanism of Action

The mechanism of action of 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can lead to a decrease in the production of certain compounds that are involved in disease processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in glucose metabolism, making it a potential treatment for diabetes. It has also been found to have anti-cancer properties by inhibiting the activity of enzymes involved in cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid in lab experiments include its ability to selectively inhibit certain enzymes, making it a useful tool for studying their function. However, the synthesis of this compound requires expertise in organic chemistry and specialized equipment, making it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid. One potential application is in the development of new drugs for the treatment of diabetes and cancer. Further studies are needed to determine the safety and efficacy of this compound in humans. Additionally, the synthesis of analogs of this compound may lead to the development of more potent inhibitors of specific enzymes.

Synthesis Methods

The synthesis of 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid involves the reaction of 1-isopentyl-3-(trifluoromethyl)pyrazole-4-bromide with boronic acid in the presence of a palladium catalyst. This reaction is carried out under controlled conditions and requires expertise in organic chemistry.

Scientific Research Applications

1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid has been used in various scientific research studies. It has been found to be an effective inhibitor of certain enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and diabetes. It has also been used in the synthesis of other compounds with potential applications in the pharmaceutical industry.

properties

IUPAC Name

[1-(3-methylbutyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BF3N2O2/c1-6(2)3-4-15-5-7(10(16)17)8(14-15)9(11,12)13/h5-6,16-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBCVWJSXDYDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C(F)(F)F)CCC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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